2-Chloro-2-(4-fluorophenyl)acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-2-(4-fluorophenyl)acetyl chloride is a chemical compound used in organic synthesis . It is used as an acylating agent .
Molecular Structure Analysis
The molecular formula of this compound is C8H5Cl2FO . It contains total 17 bond(s); 12 non-H bond(s), 7 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 1 acyl halogenide(s) (aliphatic) .Chemical Reactions Analysis
This compound is used as an acylating agent in organic synthesis . It is used to prepare monoacylated pyrazolidine by reacting with pyrazolidine . It is also used in the preparation of N-acyl isothiouronium chloride .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted melting point of 48.91° C, a predicted boiling point of 254.3° C at 760 mmHg, a predicted density of 1.4 g/cm^3, and a predicted refractive index of n 20D 1.53 .Safety and Hazards
2-Chloro-2-(4-fluorophenyl)acetyl chloride is considered hazardous. It is classified as a flammable liquid (Category 2), causes skin irritation (Category 2), causes serious eye irritation (Category 2), and may cause respiratory irritation (Category 3) . It should be handled with care, avoiding contact with skin and eyes, and used only in well-ventilated areas .
Mechanism of Action
Target of Action
It’s known that chloroacetyl chloride, a similar compound, is used as a chlorinating and acylating agent . It’s plausible that 2-Chloro-2-(4-fluorophenyl)acetyl chloride might have similar targets and roles.
Mode of Action
It’s known that chloroacetyl chloride can cause acylation . This suggests that this compound might interact with its targets through acylation, leading to changes in the targets’ structure and function.
Biochemical Pathways
It’s known that acylation, a potential mode of action for this compound, can affect various biochemical pathways by modifying proteins and other biomolecules . The downstream effects would depend on the specific targets and pathways involved.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If it acts through acylation, as suggested by the similarity to chloroacetyl chloride , it could cause structural and functional changes in its targets, potentially affecting various cellular processes.
Properties
IUPAC Name |
2-chloro-2-(4-fluorophenyl)acetyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO/c9-7(8(10)12)5-1-3-6(11)4-2-5/h1-4,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXVEVGYSVNGNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.